molecular formula C9H10Cl2O B13559644 4-Chloro-2-(chloromethyl)-1-ethoxybenzene

4-Chloro-2-(chloromethyl)-1-ethoxybenzene

Cat. No.: B13559644
M. Wt: 205.08 g/mol
InChI Key: FTYNOQFWVVRZBE-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-1-ethoxybenzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a chloromethyl group at the 2-position, and an ethoxy group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-1-ethoxybenzene typically involves the chlorination of 2-(chloromethyl)-1-ethoxybenzene. This can be achieved through the following steps:

    Starting Material: The synthesis begins with 2-(chloromethyl)-1-ethoxybenzene.

    Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 0-50°C to control the rate of chlorination and avoid over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-1-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The chloromethyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form 4-chloro-2-(methyl)-1-ethoxybenzene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 4-substituted-2-(chloromethyl)-1-ethoxybenzene derivatives.

    Oxidation: Formation of 4-chloro-2-(carboxymethyl)-1-ethoxybenzene.

    Reduction: Formation of 4-chloro-2-(methyl)-1-ethoxybenzene.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-1-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-1-ethoxybenzene depends on its specific application. In biological systems, it may interact with cellular components through electrophilic substitution reactions, where the chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(chloromethyl)quinazoline: Similar in structure but contains a quinazoline ring instead of a benzene ring.

    4-Chloro-2-methyl-quinazoline: Contains a methyl group instead of a chloromethyl group.

    2-(Chloromethyl)quinoline: Contains a quinoline ring instead of a benzene ring.

Uniqueness

4-Chloro-2-(chloromethyl)-1-ethoxybenzene is unique due to the presence of both a chloromethyl and an ethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-1-ethoxybenzene

InChI

InChI=1S/C9H10Cl2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,6H2,1H3

InChI Key

FTYNOQFWVVRZBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CCl

Origin of Product

United States

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